Lantibiotic subtilin
Description
Contextualization within Class I Lantibiotics
Lantibiotics are a class of polycyclic peptide antibiotics characterized by the presence of distinctive thioether amino acids, such as lanthionine (B1674491) and β-methyllanthionine. wikipedia.orgnih.gov These molecules belong to a broader group of ribosomally synthesized and post-translationally modified peptides (RiPPs), meaning they are first produced as a precursor peptide (prepeptide) by the ribosome and then undergo significant enzymatic modifications to become biologically active. nih.govmdpi.com Produced by a wide range of Gram-positive bacteria, lantibiotics are a subset of bacteriocins, which are proteinaceous toxins that inhibit the growth of similar or closely related bacterial strains. wikipedia.orgjmb.or.kr
The classification of lantibiotics is based on their structural features and biosynthetic pathways. Subtilin is a prominent member of the Class I lantibiotics , also referred to as Type-A lantibiotics. wikipedia.orgfrontiersin.orgoup.com This class is defined by several key characteristics:
Structure: Class I lantibiotics are typically elongated, flexible, and cationic peptides. wikipedia.orgoup.com Subtilin itself is a 32-amino acid peptide. jmb.or.krresearchgate.net
Biosynthesis: The post-translational modification of Class I lantibiotics is carried out by two distinct enzymes: a dehydratase (LanB family protein) that converts serine and threonine residues in the prepeptide to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb) respectively, and a cyclase (LanC family protein) that catalyzes the addition of cysteine thiols to these dehydrated residues to form the characteristic lanthionine bridges. mdpi.com In the case of subtilin, these enzymes are designated SpaB (dehydratase) and SpaC (cyclase). ebi.ac.ukacs.org
Genetic Organization: The genes responsible for the biosynthesis, transport, and immunity of Class I lantibiotics are typically clustered together in an operon-like structure. nih.govresearchgate.net For subtilin, this is known as the spa locus. researchgate.net
Subtilin shares structural and functional similarities with nisin, the most well-known lantibiotic, which is also a member of Class I. nih.govresearchgate.net Both peptides feature a similar arrangement of lanthionine rings and exhibit antimicrobial activity against a range of Gram-positive bacteria. nih.govjmb.or.kr The structure of mature subtilin contains one lanthionine and four β-methyl-lanthionine bridges, which create its complex, polycyclic architecture. researchgate.net
Table 1: Characteristics of Class I Lantibiotics with Subtilin as an Example
| Feature | General Description for Class I Lantibiotics | Specifics for Subtilin |
| Synthesis | Ribosomally synthesized, post-translationally modified. mdpi.com | Produced from the prepeptide SpaS. researchgate.netresearchgate.net |
| Structure | Elongated, flexible, cationic peptides. oup.com | 32-amino acid peptide. jmb.or.krresearchgate.net |
| Modification Enzymes | Separate dehydratase (LanB) and cyclase (LanC) enzymes. mdpi.com | Dehydratase SpaB and Cyclase SpaC. acs.org |
| Genetic Locus | Genes organized in a biosynthetic gene cluster. nih.gov | spa gene cluster (spaBTCSIFEGRK). researchgate.net |
| Characteristic Residues | Lanthionine (Lan), β-Methyllanthionine (MeLan), Dehydroalanine (Dha), Dehydrobutyrine (Dhb). nih.gov | Contains Ala-S-Ala (lanthionine), Abu-S-Ala (β-methyl-lanthionine), Dha, and Dhb. researchgate.net |
| Prominent Example(s) | Nisin, Epidermin, Gallidermin. wikipedia.org | Subtilin. |
Historical Perspective of Subtilin Discovery and Early Characterization
The study of subtilin began with its discovery as an antimicrobial agent produced by the Gram-positive soil bacterium Bacillus subtilis strain ATCC 6633. nih.govresearchgate.netjmb.or.kr Research into antibiotic substances from B. subtilis was active in the 1940s, and reports on subtilin production emerged during this period. acs.org An early study from 1949 detailed methods for subtilin production, indicating its initial isolation and the scientific interest it had garnered. acs.org
Early investigations into the products of B. subtilis fermentation revealed a complex mixture of bioactive compounds. Notably, in 1949, a distinct crystalline antifungal agent named mycosubtilin (B72517) was isolated from subtilin broth, highlighting the challenge for early researchers in separating and characterizing individual antimicrobial substances from a single bacterial source. cloudfront.net
A pivotal moment in subtilin research was the complete elucidation of its chemical structure by Gross and Kiltz in 1973. nih.gov This work revealed that subtilin was a peptide antibiotic containing the then-unusual amino acids lanthionine and methyllanthionine, which form its characteristic intramolecular thioether bridges. nih.gov This discovery was crucial for classifying it as a lantibiotic.
The structural gene for subtilin, spaS, was subsequently isolated in 1988. nih.gov Further genetic analysis led to the identification and characterization of the entire spa gene cluster, which encodes the proteins necessary for subtilin's biosynthesis, regulation, and the self-immunity of the producing bacterium. nih.gov Early characterization studies focused on its physicochemical properties, confirming its stability over a wide range of pH and temperature conditions. frontiersin.orgjmb.or.kr These foundational studies established B. subtilis and its lantibiotic subtilin as a key model system for understanding the biosynthesis of this important class of antibiotics. nih.gov
Table 2: Key Milestones in the Discovery and Early Characterization of Subtilin
| Year(s) | Milestone | Significance | Reference(s) |
| 1940s | Discovery and initial production from Bacillus subtilis. | First identification of the antimicrobial activity from the bacterial strain. | acs.org |
| 1949 | Isolation of the antifungal agent mycosubtilin from subtilin broth. | Demonstrated the presence of multiple bioactive compounds produced by B. subtilis. | cloudfront.net |
| 1973 | Elucidation of the complete chemical structure by Gross & Kiltz. | Revealed the peptide nature and the characteristic lanthionine bridges, defining it as a lantibiotic. | nih.gov |
| 1988 | Isolation of the subtilin structural gene (spaS). | Opened the door to the genetic study of subtilin biosynthesis. | nih.gov |
| Late 1980s-1990s | Characterization of the spa biosynthetic gene cluster. | Provided a complete genetic blueprint for subtilin production, modification, and regulation. | nih.gov |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
WKSESLCTPGCVTGALQTCFLQTLTCNCKISK |
Origin of Product |
United States |
Genetic Organization and Biosynthesis of Subtilin
The spa Gene Cluster (spa-locus)
The genetic blueprint for subtilin biosynthesis is located in the spa gene cluster, also known as the spa-locus. researchgate.netresearchgate.net This cluster, approximately 12 kb in size, contains ten genes organized in the order spaBTCSIFEGRK. semanticscholar.orgscielo.brnih.gov These genes are transcribed as four distinct units, each driven by its own promoter. researchgate.netresearchgate.net The transcriptional units are spaS, spaBTC, spaIFEG, and spaRK. researchgate.netnih.govwhiterose.ac.uk The entire cluster works in a coordinated fashion to handle the synthesis, modification, transport, regulation, and self-protection related to subtilin. nih.gov
| Gene/Operon | Function | Promoter |
| spaS | Encodes the structural pre-peptide | PspaS |
| spaBTC | Encodes proteins for modification and export | PspaB |
| spaIFEG | Encodes proteins for producer self-immunity | PspaI |
| spaRK | Encodes the two-component regulatory system | PspaR |
The foundational element of subtilin is its precursor peptide, which is encoded by the structural gene spaS. semanticscholar.orgscielo.brnih.gov This gene directs the ribosomal synthesis of a prepeptide that is biologically inactive. semanticscholar.orgnih.gov The spaS gene is critical for the production of subtilin, and its expression is tightly controlled. researchgate.netscielo.br The resulting prepeptide consists of an N-terminal leader sequence followed by a core peptide region that will ultimately become the mature subtilin molecule after a series of modifications. nih.govrsc.org
The post-translational modification and export of the subtilin precursor are managed by the products of the spaBTC operon. researchgate.netnih.gov These three genes are essential for biosynthesis. nih.govasm.org
SpaB and SpaC : The proteins SpaB and SpaC are responsible for the enzymatic modification of the precursor peptide. semanticscholar.orgscielo.brnih.gov SpaB functions as a dehydratase, while SpaC is a cyclase. nih.gov Gene deletion experiments have confirmed that both spaB and spaC are indispensable for subtilin production. nih.govasm.org
SpaT : The SpaT protein is an ABC transporter homologous to hemolysin B of Escherichia coli. nih.govasm.org It is responsible for transporting the modified precursor across the cytoplasmic membrane. semanticscholar.orgscielo.br Evidence suggests that SpaB, SpaC, and SpaT form a membrane-associated multimeric synthetase complex to carry out modification and transport. nih.govnih.gov
It is believed that the complex consists of dimers of SpaB, SpaC, and SpaT. nih.gov
To protect itself from the antimicrobial action of the subtilin it produces, the host organism, Bacillus subtilis, relies on the spaIFEG immunity operon. researchgate.netresearchgate.netnih.govresearchgate.net This system provides self-protection for the producing strain. researchgate.netresearchgate.net The immunity is conferred by two main components:
SpaI : The spaI gene encodes a lipoprotein that is anchored to the exterior of the cytoplasmic membrane. nih.govuni-frankfurt.deasm.org SpaI functions by intercepting subtilin molecules, thereby preventing them from forming pores in the cell membrane. researchgate.netresearchgate.net It provides a fast-acting immune response. asm.org
SpaFEG : The spaF, spaE, and spaG genes encode the subunits of an ABC transporter system. researchgate.netnih.govuni-frankfurt.de SpaF is the hydrophilic, nucleotide-binding protein, while SpaE and SpaG are hydrophobic transmembrane proteins. researchgate.netasm.org This transporter actively expels subtilin from the cell membrane, reducing the local concentration of the antibiotic and protecting the cell. researchgate.netresearchgate.net
Simultaneous expression of all four genes (spaIFEG) provides the strongest level of immunity. uni-frankfurt.de
The biosynthesis of subtilin is a regulated process, controlled by the spaRK two-component system. researchgate.netnih.govnih.govnih.gov This system ensures that subtilin production is linked to cell density in a process known as quorum sensing. nih.govnih.gov
SpaK : SpaK is a membrane-bound sensor histidine kinase. bocascientific.comberkeley.edu It detects the concentration of extracellular subtilin. nih.govberkeley.edu
SpaR : SpaR is a cytoplasmic response regulator. bocascientific.comberkeley.edu
When the extracellular subtilin concentration reaches a certain threshold, it acts as a pheromone, activating SpaK. nih.govresearchgate.net The activated SpaK then transfers a phosphate (B84403) group to SpaR. nih.govnih.gov Phosphorylated SpaR becomes an active transcription factor that binds to specific DNA sequences, known as spa-boxes, located in the promoter regions of the spaS, spaB, and spaI operons. nih.govnih.govasm.org This binding activates the transcription of the structural, modification/transport, and immunity genes, thus upregulating subtilin production in an auto-regulatory loop. nih.govnih.govresearchgate.net In B. subtilis, this regulation is also under the dual control of the transition state regulator AbrB. researchgate.netnih.govwhiterose.ac.uk
Ribosomally Synthesized Precursor Processing and Post-Translational Modification Pathways
Subtilin is a member of the lantibiotics, a class of antimicrobial peptides that are ribosomally synthesized and then extensively modified after translation (RiPPs). nih.govrsc.orgnih.govresearchgate.net The maturation of the subtilin precursor peptide into the final, active molecule involves several key enzymatic steps. nih.govresearchgate.netuniprot.org These modifications are crucial for its structure and function. nih.gov
A critical first step in the post-translational modification of the subtilin precursor is the dehydration of specific serine (Ser) and threonine (Thr) residues within the core peptide. nih.govnih.govfrontiersin.org This reaction is catalyzed by the dehydratase enzyme SpaB. frontiersin.orgebi.ac.uk The process involves the removal of a water molecule from these amino acids, converting them into their unsaturated counterparts:
Serine is converted to 2,3-didehydroalanine (Dha). nih.govfrontiersin.org
Threonine is converted to 2,3-didehydrobutyrine (Dhb). nih.govfrontiersin.org
This dehydration is a prerequisite for the subsequent cyclization reactions that form the characteristic thioether bridges of lantibiotics. nih.govfrontiersin.orgresearchgate.net The enzyme SpaB is a member of the LanB family of dehydratases. frontiersin.org Studies on the related NisB dehydratase from the nisin biosynthesis pathway suggest that this dehydration occurs via a glutamylation mechanism, where the hydroxyl groups of serine and threonine are activated by the addition of a glutamate (B1630785) residue before the elimination of water. frontiersin.orgebi.ac.uk
Intramolecular Thioether Bond Formation (Lanthionine and 3-Methyl-Lanthionine Rings)
The defining structural characteristics of subtilin, and lantibiotics in general, are the intramolecular thioether rings known as lanthionine (B1674491) and 3-methyllanthionine. beilstein-journals.orgoup.com The formation of these rings is a critical post-translational modification that occurs in a two-step enzymatic process. beilstein-journals.org
First, specific serine and threonine residues within the core region of the precursor peptide, SpaS, are dehydrated. The enzyme SpaB catalyzes the elimination of a water molecule from serine to form 2,3-didehydroalanine (Dha) and from threonine to form (Z)-2,3-didehydrobutyrine (Dhb). beilstein-journals.orgasm.org
Following dehydration, the second step involves a stereospecific intramolecular cyclization reaction catalyzed by the enzyme SpaC. nih.gov In this reaction, the sulfhydryl group of a cysteine residue performs a nucleophilic Michael addition to the double bond of a previously formed dehydroamino acid. beilstein-journals.orgnih.gov This addition reaction creates the stable thioether cross-link. When a cysteine residue attacks a dehydroalanine (B155165), a lanthionine bridge is formed. When it attacks a dehydrobutyrine, a 3-methyllanthionine bridge is formed. beilstein-journals.orgasm.org These five rings (one lanthionine and four 3-methyllanthionine) are crucial for the final three-dimensional structure and biological activity of subtilin. jmb.or.kr
Role of Lanthionine Synthetase Complex (SpaB, SpaC, SpaT / LanB, LanC, LanT)
The biosynthesis of subtilin is carried out by a large, membrane-associated multimeric protein complex, often referred to as the lanthionine synthetase complex. researchgate.netnih.govasm.org This complex is composed of the proteins SpaB, SpaC, and SpaT, which are encoded by genes within the spa gene cluster, located directly upstream of the subtilin structural gene, spaS. nih.govasm.orgnih.gov Evidence suggests the functional complex consists of dimers of each protein. asm.org The components of this complex are homologous to proteins found in other lantibiotic biosynthesis pathways, designated generically as LanB, LanC, and LanT. asm.orgasm.org
SpaB (LanB): This protein functions as the dehydratase. Its role is to specifically recognize and modify serine and threonine residues on the SpaS precursor peptide, converting them into dehydroalanine and dehydrobutyrine, respectively. asm.orgnih.gov The activity of SpaB is the essential first step in thioether ring formation. Genetic deletion of the spaB gene completely abolishes subtilin production, confirming its indispensable role. nih.govasm.org
SpaC (LanC): This protein is the cyclase. Following the dehydration of serines and threonines by SpaB, SpaC catalyzes the addition of cysteine residues to these dehydroamino acids, forming the lanthionine and 3-methyllanthionine rings. asm.orgnih.govacs.org Research has shown that SpaC contains a catalytically essential zinc ion coordinated by specific histidine and cysteine residues. acs.org Like SpaB, SpaC is absolutely required for subtilin biosynthesis, and mutants lacking the spaC gene are unable to produce the antibiotic. nih.govasm.org
SpaT (LanT): This protein is an ATP-binding cassette (ABC) transporter. nih.govnih.gov Its primary function is to export the fully modified, yet still inactive, precursor peptide from the cytoplasm to the extracellular space. researchgate.netnih.gov Interestingly, while spaB and spaC are essential for creating the modified peptide, mutants with a disrupted spaT gene can still produce low levels of subtilin. However, these mutants exhibit abnormal growth, with cells clumping together, which is believed to result from the toxic intracellular accumulation of the mature antibiotic. nih.govasm.org This indicates that SpaT is crucial for efficient secretion and producer self-protection.
| Component | Generic Name | Function | Essentiality for Biosynthesis |
| SpaB | LanB | Dehydratase (converts Ser/Thr to Dha/Dhb) | Yes |
| SpaC | LanC | Cyclase (forms thioether rings) | Yes |
| SpaT | LanT | ABC Transporter (exports precursor peptide) | No (but crucial for efficient secretion and cell viability) |
N-Terminal Leader Peptide Proteolytic Cleavage and Maturation
Subtilin is ribosomally synthesized as an inactive precursor peptide, known as pre-subtilin, which consists of an N-terminal leader peptide and a C-terminal core peptide (or propeptide). whiterose.ac.ukuni-duesseldorf.de The leader peptide acts as a recognition signal for the modification machinery (SpaB and SpaC) and the transporter (SpaT), guiding the core peptide through the initial stages of biosynthesis while keeping it inactive. nih.govuni-duesseldorf.deresearchgate.net
For subtilin to become biologically active, this leader peptide must be proteolytically cleaved. This final maturation step occurs after the modified precursor has been translocated across the cell membrane by SpaT. whiterose.ac.ukresearchgate.net Unlike some other lantibiotic systems, such as nisin which utilizes the dedicated protease NisP, the subtilin biosynthetic gene cluster does not encode a specific peptidase for this purpose. nih.govresearchgate.net Instead, the cleavage of the subtilin leader peptide is carried out extracellularly by several non-specific, co-opted serine proteases that are secreted by Bacillus subtilis. researchgate.net Studies have identified at least three such extracellular proteases capable of activating subtilin: Subtilisin (encoded by aprE), WprA, and Vpr. whiterose.ac.ukresearchgate.net
Post-Maturation Modifications: N-Terminal Tryptophan Succinylation
A distinctive feature of subtilin and closely related lantibiotics like entianin (B1576715), which differentiates them from lantibiotics such as nisin, is a further post-maturation modification: the succinylation of the N-terminal tryptophan residue. asm.orgresearchgate.netnih.gov In this modification, a succinyl group is covalently attached to the amino group of the N-terminal tryptophan of the mature peptide. researchgate.net
This succinylation has a profound functional consequence, as it drastically reduces the antimicrobial activity of subtilin. nih.govasm.org The degree of succinylation is not absolute and appears to be a regulated process, influenced by environmental factors. researchgate.netnih.gov Research has shown that the concentration of glucose in the growth medium and the activity of the transition state regulator AbrB can significantly affect the ratio of succinylated to non-succinylated subtilin. nih.govrug.nl The prevailing hypothesis is that this modification is catalyzed by an as-yet-unidentified enzyme located either at the cell membrane or in the extracellular space. nih.gov
Regulatory Networks of Subtilin Biosynthesis
The production of subtilin is a tightly controlled process, typically initiated during the mid-exponential phase of bacterial growth and reaching its maximum level at the onset of the stationary phase. core.ac.uk This regulation is complex, integrating signals related to cell population density and the physiological state of the cell. The network is primarily governed by a two-component regulatory system that provides autoinduction and an overlay of control from alternative sigma factors that respond to growth phase transitions. whiterose.ac.ukcore.ac.uk
Two-Component Regulatory System (SpaK/SpaR)
The core of subtilin regulation is a two-component signal transduction system encoded by the spaK and spaR genes within the spa gene cluster. jmb.or.krcore.ac.uk This system enables subtilin to regulate its own biosynthesis in a cell-density-dependent manner, a phenomenon known as quorum sensing or autoinduction. researchgate.netasm.orgasm.org
The two components are:
SpaK: A membrane-bound sensor histidine kinase. ebi.ac.ukmobitec.com Its function is to detect the concentration of mature, extracellular subtilin. berkeley.edu
SpaR: A cytoplasmic response regulator. uniprot.org
The regulatory circuit functions as a positive feedback loop. researchgate.net When the extracellular concentration of subtilin reaches a certain threshold, it binds to the sensor domain of SpaK. asm.orgberkeley.edu This binding event triggers the autophosphorylation of SpaK on a conserved histidine residue. asm.org The activated SpaK then transfers the phosphate group to a conserved aspartate residue on the response regulator, SpaR. asm.org Phosphorylated SpaR (SpaR~p) becomes an active transcriptional regulator. researchgate.net It binds to specific DNA sequences, known as spa-boxes, located in the promoter regions of the spaS, spaBTC, and spaIFEG operons, strongly inducing their transcription. core.ac.ukasm.org This leads to the increased production and export of subtilin, further amplifying the signal. The interaction is highly specific; subtilin activates SpaK, while the structurally similar lantibiotic nisin does not. asm.orgnih.gov
Role of Alternative Sigma Factors (e.g., SigH)
Superimposed on the SpaRK autoinduction circuit is a higher level of control mediated by alternative sigma factors, which links subtilin production to the broader physiological state of the cell, particularly the transition from exponential growth to stationary phase. whiterose.ac.ukberkeley.edu Sigma factors are subunits of RNA polymerase that direct the enzyme to recognize specific gene promoters. nih.govfrontiersin.org
The key alternative sigma factor in this context is SigH (σH) . SigH is a master regulator of many late-growth processes in B. subtilis, including the initiation of sporulation and the production of certain antibiotics. asm.orgnih.gov In the native subtilin-producing strain B. subtilis ATCC 6633, the expression of the regulatory genes spaR and spaK is dependent on a SigH-containing RNA polymerase. whiterose.ac.ukasm.org
The activity of SigH is itself controlled by the transition state regulator AbrB . whiterose.ac.ukresearchgate.net During active logarithmic growth, AbrB represses the transcription of sigH and other stationary-phase genes. whiterose.ac.ukresearchgate.net This keeps the expression of spaRK at a low, basal level. whiterose.ac.uk As the bacterial culture enters the stationary phase, often due to nutrient limitation, the repression by AbrB is lifted. whiterose.ac.ukresearchgate.net This leads to an increase in the level of active SigH, which in turn promotes the transcription of spaRK. core.ac.ukberkeley.edu This "primes" the two-component system, making the cell ready to respond strongly to the subtilin autoinducer. This dual control ensures that subtilin is produced only when the cell population is dense and growth conditions have become less favorable. core.ac.uk
| Regulatory Protein | Type | Function in Subtilin Regulation |
| SpaK | Sensor Histidine Kinase | Detects extracellular subtilin and autophosphorylates. |
| SpaR | Response Regulator | Activated by SpaK~p; transcriptionally activates spa operons. |
| SigH (σH) | Alternative Sigma Factor | Promotes transcription of the spaRK operon. |
| AbrB | Transition State Regulator | Represses sigH during exponential growth, thereby downregulating subtilin biosynthesis. |
Influence of Environmental Cues (e.g., Glucose Concentration, Growth Phase)
The biosynthesis of subtilin in Bacillus subtilis is intricately linked to the bacterium's physiological state and the surrounding environmental conditions. Key environmental cues, such as the concentration of glucose and the cellular growth phase, exert significant control over the genetic machinery responsible for subtilin production. asm.orgnih.govberkeley.edu
The production of subtilin is notably growth-phase dependent, typically commencing during the mid-exponential growth phase and reaching its peak at the onset of the stationary phase. core.ac.uk This regulation is connected to the cell's response to nutrient availability. berkeley.edu When nutrients are abundant, cells prioritize proliferation and produce very little subtilin. berkeley.edu However, as nutrients become limited and the cell population enters the late-growth phase, the expression of genes for subtilin biosynthesis is upregulated. jmb.or.kr
This growth-phase-dependent regulation is mediated by a complex interplay of regulatory proteins. The alternative sigma factor H (SigH) plays a crucial role in initiating subtilin production during the late-growth phase. jmb.or.kr The expression of SigH is itself controlled by the transition state regulator AbrB. researchgate.netuni-muenchen.dewhiterose.ac.uk AbrB acts as a repressor of subtilin biosynthesis, and its deletion has been shown to significantly increase subtilin gene expression and production. nih.govresearchgate.netuni-muenchen.dewhiterose.ac.uk
Furthermore, glucose concentration has a direct impact on subtilin biosynthesis, independent of the growth phase. asm.orgnih.gov Studies have demonstrated that high concentrations of glucose can retard the expression of the genes involved in the biosynthesis of subtilin-like lantibiotics. nih.gov This suggests a mechanism of carbon catabolite repression influencing the production of this antibiotic.
Autoinduction and Extracellular Feedback Mechanisms
A hallmark of subtilin biosynthesis is its regulation by a sophisticated autoinduction system, a form of quorum sensing where subtilin itself acts as a signaling molecule to modulate its own production. asm.orgberkeley.edujmb.or.krasm.org This feedback mechanism allows the bacterial population to coordinate the expression of subtilin genes in a cell-density-dependent manner. core.ac.ukasm.org
This autoinduction circuit is governed by the two-component regulatory system SpaRK, which is encoded within the subtilin gene cluster. jmb.or.krresearchgate.netuni-muenchen.dewhiterose.ac.uk This system consists of:
SpaK : A membrane-bound sensor histidine kinase. jmb.or.krasm.org
SpaR : A cytoplasmic response regulator. jmb.or.krasm.org
The process of autoinduction unfolds as follows:
A basal level of subtilin is produced and exported into the extracellular environment. researchgate.netuni-muenchen.dewhiterose.ac.uk
As the extracellular concentration of subtilin increases with cell density, it is sensed by the SpaK protein. berkeley.eduasm.org
Upon binding subtilin, SpaK autophosphorylates. asm.orgasm.org
The phosphate group is then transferred to the response regulator, SpaR. asm.orgasm.org
Phosphorylated SpaR becomes an active transcriptional regulator, binding to specific DNA sequences known as "spa boxes" located in the promoter regions of the subtilin biosynthetic operons (spaS, spaBTC, and spaIFEG). core.ac.ukasm.org
This binding event significantly upregulates the transcription of these genes, leading to a sharp increase in subtilin production. core.ac.ukasm.org
This autoinduction is highly specific; subtilin primarily activates its own biosynthetic pathway via the SpaRK system and does not significantly activate the corresponding NisRK system for the related lantibiotic nisin. asm.org This specificity underscores the tailored nature of these regulatory circuits. The entire process represents a dual control system where low-level expression is permitted by sigma factor H, and this is then powerfully amplified by the subtilin-mediated autoinduction via SpaRK. asm.orgasm.org
Table of Genes Involved in Subtilin Biosynthesis and Regulation
| Gene | Protein Product | Function |
| spaB | SpaB | Involved in the post-translational modification of the subtilin precursor. asm.orgnih.govasm.org |
| spaC | SpaC | Works with SpaB in the modification of the subtilin precursor. asm.orgnih.govasm.org |
| spaT | SpaT | An ABC transporter involved in the export of the modified subtilin precursor. jmb.or.krnih.govasm.org |
| spaS | SpaS | The structural gene encoding the subtilin prepeptide. jmb.or.krresearchgate.netuni-muenchen.dewhiterose.ac.uk |
| spaI | SpaI | Part of the immunity system, protecting the producer cell from subtilin. core.ac.ukjmb.or.kr |
| spaF | SpaF | Component of the ABC transporter involved in immunity. asm.org |
| spaE | SpaE | Component of the ABC transporter involved in immunity. asm.org |
| spaG | SpaG | Component of the ABC transporter involved in immunity. asm.org |
| spaR | SpaR | The response regulator of the two-component system. core.ac.ukjmb.or.kr |
| spaK | SpaK | The sensor histidine kinase of the two-component system. core.ac.ukjmb.or.kr |
Molecular Mechanisms of Subtilin Action and Cellular Interaction
Interaction with Bacterial Membrane Components
Subtilin's antimicrobial action is initiated by its interaction with specific components of the bacterial cell membrane, primarily Lipid II. nih.govportlandpress.commdpi.com This interaction is characterized by a high degree of specificity and affinity, which is crucial for its targeted activity against bacteria. nih.gov
High-Affinity Targeting of Lipid II (Undecaprenyl Pyrophosphate)
Subtilin exhibits a high-affinity for Lipid II, a vital precursor molecule in the biosynthesis of the bacterial cell wall. nih.govportlandpress.comacs.org Lipid II is composed of a disaccharide-pentapeptide unit linked to a C55-isoprenyl pyrophosphate carrier, also known as undecaprenyl pyrophosphate. portlandpress.com This molecule is essential for transporting peptidoglycan subunits from the cytoplasm to the exterior of the cell membrane for cell wall construction. asm.org The interaction between subtilin and Lipid II is a key determinant of its antibacterial efficacy. nih.govmdpi.com This specific targeting allows subtilin to concentrate its action at the site of cell wall synthesis, thereby enhancing its potency. portlandpress.com
The binding of subtilin to Lipid II is a critical first step that precedes membrane disruption and inhibition of cell wall synthesis. portlandpress.comresearchgate.net This targeted interaction distinguishes subtilin from other antimicrobial peptides that may act through less specific mechanisms. nih.gov
Specific Binding to Pyrophosphate Moiety
The specificity of subtilin's interaction with Lipid II is largely attributed to its binding to the pyrophosphate moiety of the molecule. nih.govportlandpress.comasm.org Structural studies and molecular modeling have revealed that the N-terminal region of subtilin, particularly rings A and B, forms a "pyrophosphate cage" that specifically recognizes and binds to the pyrophosphate group of Lipid II. portlandpress.comuu.nl This binding is stabilized by a network of hydrogen bonds between the peptide backbone of subtilin and the pyrophosphate. portlandpress.com
This targeted binding to the pyrophosphate moiety is a conserved mechanism among several type-A(I) lantibiotics, including nisin. portlandpress.com The high conservation of the pyrophosphate group in bacterial cell wall precursors makes it an ideal target for antimicrobial action. nih.gov The N-terminus of subtilin plays a pivotal role in this recognition, and any modifications to this region can significantly reduce its antimicrobial activity. nih.govacs.org
Membrane Permeabilization and Pore Formation
Following the initial binding to Lipid II, subtilin triggers a cascade of events leading to the permeabilization of the bacterial membrane and the formation of pores. nih.govportlandpress.commdpi.com This disruption of the membrane's integrity is a primary cause of cell death. nih.govresearchgate.net
Molecular Dynamics of Pore Complex Assembly
The assembly of the subtilin-Lipid II pore complex is a dynamic process. asm.org After the initial binding, it is proposed that subtilin, in complex with Lipid II, oligomerizes to form a stable pore structure within the membrane. nih.gov While the precise stoichiometry of the subtilin pore complex has not been as extensively studied as that of nisin (which is suggested to be composed of eight nisin and four Lipid II molecules), the general mechanism is believed to be similar. uu.nl
Molecular dynamics simulations of related lantibiotics like nisin suggest that the C-terminal region of the peptide inserts into the membrane, facilitating the formation of the pore. acs.orgresearchgate.net This insertion is dependent on the initial docking to Lipid II, which acts as a receptor. frontiersin.org The process involves significant reorganization of the lipid bilayer in the vicinity of the pore complex. frontiersin.org
Consequential Intracellular Content Leakage and Membrane Potential Collapse
The formation of pores in the bacterial membrane has severe consequences for the cell. These pores create channels through which there is an uncontrolled efflux of essential intracellular contents, such as ions, amino acids, and ATP. nih.govresearchgate.netfrontiersin.org This leakage of vital solutes disrupts the cellular osmotic balance and depletes the cell of the necessary building blocks for metabolic processes. nih.govdntb.gov.ua
Simultaneously, the formation of these pores leads to the dissipation of the transmembrane potential, a critical component of the proton motive force. nih.govresearchgate.netnih.gov The collapse of the membrane potential disrupts essential energy-dependent processes within the cell, such as nutrient transport and ATP synthesis, ultimately leading to cell death. nih.govdntb.gov.ua
Inhibition of Bacterial Cell Wall Synthesis
In addition to disrupting the cell membrane, subtilin also directly inhibits the synthesis of the bacterial cell wall. nih.govportlandpress.comuu.nl This dual mechanism of action, combining membrane permeabilization with the inhibition of a key biosynthetic pathway, contributes to its high potency. frontiersin.orgportlandpress.com
By binding to Lipid II, subtilin effectively sequesters this essential precursor, preventing its incorporation into the growing peptidoglycan chain by transglycosylase enzymes. portlandpress.comresearchgate.net This removal of Lipid II from the cell wall synthesis machinery halts the production of new peptidoglycan, leading to a weakened cell wall that is unable to withstand the internal turgor pressure. portlandpress.com This ultimately results in cell lysis and death. researchgate.net In vitro studies have demonstrated that subtilin can inhibit peptidoglycan synthesis in particulate enzyme systems from both Bacillus stearothermophilus and Escherichia coli. asm.orgnih.govasm.org
Disruption of Peptidoglycan Biosynthesis Pathway
Subtilin's primary mode of action involves the inhibition of cell wall synthesis by targeting lipid II, a crucial precursor in the peptidoglycan biosynthesis pathway. portlandpress.comfrontiersin.org Lipid II is a membrane-anchored molecule responsible for transporting peptidoglycan subunits from the cytoplasm to the growing cell wall. acs.org Subtilin specifically recognizes and binds to the pyrophosphate moiety of lipid II. nih.govmdpi.com This interaction sequesters lipid II, preventing its incorporation into the growing peptidoglycan chain and thereby halting cell wall construction. portlandpress.comresearchgate.net
The binding of subtilin to lipid II not only inhibits peptidoglycan synthesis but also serves as a docking mechanism for subtilin on the bacterial membrane. frontiersin.org This initial binding facilitates the subsequent formation of pores in the cytoplasmic membrane, a secondary mechanism of action that contributes to its bactericidal effects. portlandpress.comresearchgate.net The formation of these pores leads to the leakage of essential ions and small molecules, ultimately causing cell death. mdpi.comjmb.or.kr
Furthermore, subtilin has been shown to interact with other pyrophosphate-containing intermediates in the cell wall biosynthesis pathway, such as bactoprenyl pyrophosphate. nih.govjmb.or.kr This broader targeting of pyrophosphate-containing molecules further disrupts the integrity and synthesis of the bacterial cell wall. nih.gov The ability of subtilin to engage these intermediates in stable complexes is a key aspect of its potent antimicrobial activity. nih.gov
Functional Significance of Subtilin Termini in Target Recognition
The distinct termini of the subtilin peptide play critical and specialized roles in its interaction with target cells and the producer's own immunity system.
The N-terminal region of subtilin is pivotal for its antimicrobial activity, with the N-terminal tryptophan residue playing a crucial role in target recognition. nih.govcapes.gov.br Studies involving enzymatic truncation and modification of the N-terminus have demonstrated its importance. Removal of the N-terminal tryptophan completely abolishes the antimicrobial activity of subtilin. nih.govcapes.gov.br
Specifically, the N-terminal tryptophan is believed to be directly involved in the interaction with lipid II. nih.gov Even minor modifications to the N-terminus, such as N-succinylation, lead to a significant reduction in subtilin's lytic activity, underscoring the critical nature of an unmodified N-terminal tryptophan for optimal function. nih.govcapes.gov.br Research on subtilin-nisin hybrids has further highlighted that the N-terminal tryptophan is a key determinant for the activation of the SpaK histidine kinase, which is part of the two-component system regulating subtilin biosynthesis. asm.orgresearchgate.net
| Modification | Effect on Antimicrobial Activity | Reference |
|---|---|---|
| Removal of N-terminal Tryptophan | Complete loss of activity | nih.govcapes.gov.br |
| N-succinylation | ~20-fold reduction in lytic activity | nih.govcapes.gov.br |
| Replacement with Isoleucine, Leucine, or Valine | Enables activation of the NisK histidine kinase (from the nisin system) | asm.orgresearchgate.net |
While the N-terminus is crucial for bactericidal activity, the C-terminal region of subtilin is essential for its interaction with the immunity protein SpaI. asm.orgnih.gov The producer organism, B. subtilis, protects itself from subtilin's lethal effects through an immunity system that includes the lipoprotein SpaI and an ABC transporter, SpaFEG. nih.govresearchgate.net
SpaI specifically recognizes and interacts with the C-terminal part of the subtilin molecule. asm.orgnih.gov This interaction is highly specific, as SpaI does not interact with the structurally similar lantibiotic nisin. uni-frankfurt.de Experiments using a nisin-subtilin hybrid molecule, where the C-terminal part of nisin was replaced with that of subtilin, demonstrated that this hybrid was recognized by SpaI, confirming the C-terminal's role in this specific immunity interaction. nih.gov This interaction is crucial for preventing the formation of subtilin-induced pores in the producer cell's membrane. asm.org It is believed that SpaI binds to subtilin-lipid II complexes, thereby preventing the subsequent steps of pore formation. nih.gov
| Terminus | Primary Function | Interacting Partner(s) | Reference |
|---|---|---|---|
| N-Terminus (specifically Tryptophan) | Target recognition and antimicrobial activity | Lipid II, Bactoprenyl pyrophosphate | nih.govcapes.gov.br |
| C-Terminus | Immunity protein interaction | SpaI | asm.orgnih.gov |
Other Reported Activities
Beyond its primary bactericidal mechanisms, subtilin exhibits other biological activities, notably the inhibition of bacterial spore outgrowth.
Subtilin is effective in preventing the outgrowth of bacterial spores, a dormant and highly resistant form of bacteria. whiterose.ac.uk It is important to note that subtilin is not sporicidal, meaning it does not kill dormant spores directly. whiterose.ac.uk Instead, its inhibitory action occurs after the spores have germinated. whiterose.ac.ukasm.org
The mechanism of outgrowth inhibition is linked to subtilin's ability to form pores in the membrane of the germinated spore. acs.orgacs.org During germination, the spore's protective layers are compromised, and a cytoplasmic membrane is formed, which is susceptible to subtilin's action. An intact dehydroalanine (B155165) residue at position 5 (DHA5) has been shown to be critical for subtilin's activity against bacterial spore outgrowth. nih.gov The disruption of membrane integrity prevents the developing vegetative cell from establishing the necessary metabolic functions for continued growth. acs.org
Subtilin Immunity and Producer Self Protection Mechanisms
The spaIFEG Immunity Gene Cluster
The genetic determinants for subtilin immunity are located within the subtilin biosynthesis gene cluster, downstream of the structural gene spaS. asm.orgnih.gov These genes are organized into an operon designated spaIFEG, which encodes the components of a sophisticated two-part defense system. nih.govresearchgate.netcapes.gov.br The cluster consists of four genes: spaI, spaF, spaE, and spaG. researchgate.net The spaI gene codes for a membrane-anchored lipoprotein, while spaF, spaE, and spaG encode the subunits of an ATP-binding cassette (ABC) transporter. asm.orgnih.gov
Studies have shown that these genes are crucial for the survival of the producer organism; gene disruption mutants in spaI, spaF, or spaG exhibit increased sensitivity to subtilin compared to the wild-type strain. asm.orgnih.gov The expression of the spaIFEG operon is controlled by the same two-component regulatory system, SpaRK, that governs subtilin biosynthesis, ensuring that immunity proteins are produced concurrently with the antibiotic. asm.orgnih.gov Research has demonstrated that two independent systems contribute to subtilin immunity: one involving the SpaI lipoprotein and the other involving the SpaFEG transporter. nih.govasm.org While expression of either spaI or spaFEG alone can confer a degree of tolerance to subtilin, the coordinated expression of all four genes provides the highest level of protection. nih.govasm.orgnih.gov
| Gene | Encoded Protein | Size/Characteristics | Function |
| spaI | SpaI | 165 amino acids, 19.3 kDa; Lipoprotein with a consensus signal sequence. asm.orgresearchgate.net | Intercepts subtilin at the cell membrane. nih.govasm.org |
| spaF | SpaF | 456 amino acids, 50.2 kDa; Homologous to ABC transporter ATP-binding proteins. asm.org | The ATP-binding domain (NBD) of the ABC transporter. researchgate.netfrontiersin.org |
| spaE | SpaE | 251 amino acids, 28.9 kDa; Hydrophobic membrane protein. researchgate.net | A transmembrane domain (TMD) of the ABC transporter. researchgate.net |
| spaG | SpaG | 203 amino acids, 22.3 kDa; Hydrophobic membrane protein. asm.orgresearchgate.net | A transmembrane domain (TMD) of the ABC transporter. researchgate.net |
Specific Mechanisms of Immunity
The subtilin producer, Bacillus subtilis ATCC 6633, employs a dual-mechanism immunity strategy that involves both direct interception and active removal of the subtilin peptide. nih.govasm.org This ensures that subtilin molecules are neutralized before they can form pores in the cell membrane and cause lethal damage. nih.govnih.gov
The spaI gene encodes a 16.8 kDa lipoprotein that is a key component of the immunity system. nih.govresearchgate.net Following its synthesis, SpaI is processed and anchored to the outer face of the cytoplasmic membrane via a diacylglycerol anchor attached to a cysteine residue in its lipobox motif. nih.govresearchgate.net This strategic localization allows it to act as a sentinel, protecting the membrane from subtilin attack. asm.org
The second arm of the subtilin immunity system is the SpaFEG complex, an ABC transporter. nih.govfrontiersin.org This transporter is composed of three subunits: SpaF, the nucleotide-binding domain that hydrolyzes ATP to power transport, and SpaE and SpaG, which are hydrophobic proteins that form the transmembrane channel. asm.orgresearchgate.net Homology analyses classify SpaFEG as a member of the ABC-2 subfamily of multidrug resistance proteins. nih.govasm.orgnih.gov
The antimicrobial action of subtilin is based on the formation of pores in the membranes of susceptible Gram-positive bacteria, which leads to the efflux of essential ions and molecules and the collapse of the proton motive force. nih.gov The immunity system of the producer organism is specifically designed to counteract this process. nih.govmdpi.com
Specificity of Immunity Systems for Cognate Lantibiotics
Lantibiotic immunity systems exhibit a high degree of specificity, typically providing protection only against the specific lantibiotic (or very closely related ones) produced by the host organism. nih.govasm.org The subtilin immunity system is a clear example of this principle.
Experiments have demonstrated that the SpaI lipoprotein interacts specifically with subtilin and does not effectively bind to the structurally similar lantibiotic nisin, despite nisin sharing over 60% sequence homology and an identical lanthionine (B1674491) ring structure with subtilin. nih.govasm.orguni-frankfurt.de When the spaI gene is expressed in a subtilin-sensitive host, it confers resistance specifically against subtilin but provides significantly less protection against nisin. nih.govnih.gov Conversely, the nisin immunity lipoprotein, NisI, protects against nisin but not subtilin. nih.govnih.gov This specificity is crucial for the function of these systems in their natural environments, where multiple lantibiotics may be present. researchgate.net Research using nisin-subtilin hybrid molecules has indicated that the C-terminal part of the subtilin molecule is critical for its specific interaction with SpaI. nih.govnih.gov The SpaFEG transporter also demonstrates specificity for its cognate lantibiotic, contributing to the targeted nature of the self-protection mechanism. nih.govresearchgate.net
Structural Biology and Functional Implications of Subtilin Modifications
Unusual Amino Acids and Cyclic Structures
Subtilin's structure is a testament to the sophisticated enzymatic machinery of its producing organism. The maturation of the subtilin precursor peptide involves the dehydration of specific serine and threonine residues, followed by the formation of thioether bridges with cysteine residues. uniprot.orgnih.gov This process results in a molecule adorned with several non-standard amino acids and a distinctive polycyclic architecture. nih.govjmb.or.kr
The hallmark of lantibiotics, including subtilin, is the presence of lanthionine (B1674491) and its derivative, 3-methyl-lanthionine. nih.govnih.gov These thioether amino acids are formed when the sulfhydryl group of a cysteine residue undergoes a Michael-type addition to the double bond of a dehydrated serine (forming lanthionine) or a dehydrated threonine (forming 3-methyl-lanthionine). asm.org This intramolecular cross-linking results in the formation of stable ring structures within the peptide. asm.orgresearchgate.net
Subtilin contains one lanthionine bridge (Ala-S-Ala) and four 3-methyl-lanthionine bridges (Abu-S-Ala), which create a total of five rings (designated A, B, C, D, and E). jmb.or.krcpu-bioinfor.org These rings impart significant conformational rigidity to the molecule, which is crucial for its biological activity. jmb.or.krasm.org The specific arrangement of these rings is a defining structural feature of subtilin and its close relatives. researchgate.netresearchgate.net
The precursors to the lanthionine and 3-methyl-lanthionine bridges are the unsaturated amino acids 2,3-didehydroalanine (Dha) and 2,3-didehydrobutyrine (Dhb). asm.organnualreviews.org These are formed through the enzymatic dehydration of serine and threonine residues, respectively, within the subtilin precursor peptide. uniprot.orgasm.org Not all dehydrated residues participate in ring formation; some remain as unsaturated amino acids in the mature subtilin molecule. annualreviews.org
Impact of Post-Translational Modifications on Activity and Conformation
Post-translational modifications are fundamental to the structure and function of proteins, often altering their conformation, stability, and interactions. nih.govnih.govindexcopernicus.com In the case of subtilin, these modifications are not just influential but are the very basis of its potent antimicrobial capabilities. nih.gov The intricate network of thioether bridges and the presence of dehydrated amino acids create a specific three-dimensional structure that is essential for its mechanism of action. researchgate.netnih.gov
A notable post-translational modification observed in subtilin and related lantibiotics is the succinylation of the N-terminal tryptophan residue. researchgate.netnih.gov This modification, where a succinyl group is added to the N-terminus, has a profound impact on the biological activity of subtilin. nih.govresearchgate.net
Research has consistently shown that N-terminally succinylated subtilin exhibits significantly reduced antimicrobial activity. nih.govresearchgate.netnih.gov Studies have reported that succinylated subtilin is 10 to 20 times less active than its unmodified counterpart. uniprot.org In some assays, the activity of N-succinylated subtilin was found to be as much as 75-fold lower. nih.govcapes.gov.br This drastic reduction in potency highlights the critical role of the free N-terminus in subtilin's mechanism of action. nih.gov The removal of the N-terminal tryptophan altogether has been shown to completely abolish its activity. nih.govcapes.gov.br The degree of succinylation can be influenced by culture conditions, such as the concentration of glucose in the growth medium. researchgate.netnih.gov
Comparative Structural Analysis with Other Lantibiotics
The structural features of subtilin are best understood in the context of other related lantibiotics. By comparing and contrasting its structure with that of similar peptides, researchers can gain insights into the structure-function relationships that govern their antimicrobial activity and specificity.
Subtilin shares a high degree of structural similarity with nisin, another well-characterized class I lantibiotic. nih.govnih.govresearchgate.net Both peptides have an identical organization of their five lanthionine-bridged ring structures. nih.govnih.gov This shared architecture is responsible for their similar mode of action, which involves binding to Lipid II, a precursor molecule in bacterial cell wall synthesis, and subsequently forming pores in the cell membrane. asm.org
Despite their structural homology, subtilin and nisin exhibit differences in their amino acid sequences, with 14 amino acid positions differing between them. nih.gov These differences, particularly at the N-terminus, are responsible for the high specificity of their respective autoinduction systems. nih.gov Subtilin and other subtilin-like lantibiotics, such as entianin (B1576715) and ericin, activate the SpaRK two-component system in Bacillus subtilis, while nisin activates the NisRK system in Lactococcus lactis. nih.govresearchgate.net The N-terminal tryptophan of subtilin is crucial for the activation of SpaK and also prevents the activation of NisK. nih.gov
The table below provides a summary of the key structural features of subtilin.
| Feature | Description |
| Unusual Amino Acids | Lanthionine, 3-Methyl-Lanthionine, Didehydroalanine, Didehydrobutyrine |
| Cyclic Structures | Five rings (A, B, C, D, E) formed by one lanthionine and four 3-methyl-lanthionine bridges. |
| Post-Translational Modifications | Dehydration of Ser/Thr, thioether bridge formation, N-terminal succinylation. |
| N-Terminal Succinylation | Occurs on the N-terminal tryptophan and significantly reduces antimicrobial activity. |
| Structural Homology | High similarity to nisin, particularly in the lanthionine ring structure. |
Protein Engineering and Rational Design of Subtilin Variants
Strategies for Modifying Lantibiotic Subtilin
The modification of lantibiotics like subtilin is rooted in the ability to manipulate their genetic code. As ribosomally synthesized peptides, their structural genes can be easily modified to introduce desired changes asm.org. This provides a powerful tool for genetic engineering, allowing researchers to explore the structure-function relationship and develop new lantibiotic variants asm.org. While the related lantibiotic nisin has been the subject of numerous engineering studies, the modification of subtilin-like lantibiotics represents a developing area of research asm.org.
Site-directed mutagenesis stands as a primary technique for subtilin modification. This method allows for precise changes to the spaS gene, which encodes the subtilin prepeptide. By substituting, deleting, or inserting specific amino acid codons, researchers can generate subtilin variants with altered characteristics. The process relies on a deep understanding of the subtilin structure and the functions of its different domains.
Rational design guides this process by using the known three-dimensional structure and biochemical properties of subtilin to predict the effects of specific mutations. For instance, understanding which residues are critical for the formation of the characteristic lanthionine (B1674491) rings or for interaction with the bacterial target (Lipid II) is a prerequisite for designing variants with improved activity or stability asm.org. The development of robust platforms for producing and studying subtilin is crucial for facilitating these genetic engineering studies nih.govwhiterose.ac.ukresearchgate.netresearchgate.net.
Engineering for Enhanced or Altered Biological Activity
A major goal of subtilin engineering is to create variants with superior or novel biological activities. This includes improving its stability under various conditions and altering its target specificity to combat a wider range of pathogens or to overcome resistance mechanisms.
Enhancing the stability of bioactive peptides is a common objective in protein engineering. For subtilin, this could involve increasing its resistance to pH changes, temperature fluctuations, or proteolytic degradation. Strategies to achieve this include:
Introducing Disulfide Bonds: While subtilin already contains thioether bridges, additional covalent linkages could further rigidify the structure.
Modifying Surface Residues: Altering amino acids on the peptide's surface can influence its solubility and interaction with the surrounding environment, potentially increasing its stability in specific formulations.
While these are established protein engineering strategies, specific published examples detailing the successful enhancement of subtilin's stability through these methods remain an area of active research.
Altering the antimicrobial spectrum of subtilin is a key driver of engineering efforts, spurred by the increasing need for new antibiotics to combat resistant bacteria asm.org. This involves modifying residues in the regions of subtilin that are responsible for binding to its target on the bacterial cell membrane. Knowledge of the structural features required for its autoinduction and antimicrobial activities is essential for this process asm.org.
Interestingly, genetic engineering efforts aimed at increasing production have sometimes resulted in subtilin variants with altered activity. For example, in the native producer Bacillus subtilis ATCC 6633, the deletion of the abrB gene, a repressor of subtilin expression, led to a sixfold increase in subtilin yield. However, the product was predominantly a succinylated form of subtilin, which exhibited lower antimicrobial activity compared to the unmodified peptide nih.govresearchgate.net. This highlights how modifications, whether intentional or as a byproduct of other engineering efforts, can significantly impact biological function.
Development of Heterologous Production Platforms
A significant bottleneck in studying and engineering subtilin is its production level in the native strain. To overcome this, researchers have focused on developing heterologous (non-native) production platforms, which can be more easily manipulated and optimized for higher yields.
The well-characterized, non-pathogenic, and industrially relevant model organism Bacillus subtilis W168 has been successfully developed as a heterologous host for subtilin production nih.govwhiterose.ac.ukrsc.org. This was achieved by integrating the entire subtilin biosynthesis gene cluster (spaBTCSIFEGRK) into the chromosome of B. subtilis W168 nih.govwhiterose.ac.ukresearchgate.netresearchgate.net. This platform not only facilitates research into subtilin but also paves the way for its potential industrial-scale production nih.govwhiterose.ac.ukresearchgate.netresearchgate.net.
Studies in this heterologous host revealed key regulatory mechanisms. The transition state regulator AbrB was identified as a strong repressor of subtilin biosynthesis in a growth-phase-dependent manner nih.govwhiterose.ac.ukresearchgate.net. Deleting the abrB gene in the B. subtilis W168 host led to a significant increase in subtilin gene expression, resulting in yields of bioactive subtilin that were comparable to those of the native producer, B. subtilis ATCC 6633 nih.govwhiterose.ac.ukresearchgate.netresearchgate.net. Further investigation showed that subtilin production in the W168 host is controlled by the SpaRK two-component system and requires subtilin itself to act as an inducer molecule, confirming a functional auto-regulatory circuit nih.govwhiterose.ac.ukresearchgate.net.
The table below summarizes key research findings from engineering efforts in both the native and a heterologous host.
| Host Strain | Genetic Modification Strategy | Primary Outcome | Reference |
|---|---|---|---|
| Bacillus subtilis ATCC 6633 (Native Producer) | Integration of additional copies of immunity genes (spaIFEG) | 1.7-fold increase in subtilin yield. | nih.gov, researchgate.net |
| Bacillus subtilis ATCC 6633 (Native Producer) | Deletion of the repressor gene (abrB) | 6-fold increase in total subtilin yield, but product was mostly succinylated with reduced activity. | nih.gov, researchgate.net |
| Bacillus subtilis W168 (Heterologous Host) | Integration of the entire subtilin gene cluster (spa-locus) | Established a functional platform for heterologous subtilin production. | nih.gov, whiterose.ac.uk, researchgate.net |
| Bacillus subtilis W168 (Heterologous Host) | Deletion of the repressor gene (abrB) | Remarkably enhanced gene expression, yielding bioactive subtilin comparable to the native producer. | nih.gov, whiterose.ac.uk, researchgate.net, researchgate.net |
Advanced Analytical and Methodological Approaches in Subtilin Research
Spectroscopic Techniques for Structural and Interaction Analysis
Spectroscopic methods are indispensable for probing the structural dynamics of subtilin, especially concerning its interaction with the bacterial cell membrane.
Solid-state NMR (ssNMR) spectroscopy has been a pivotal tool for characterizing the interaction between subtilin and components of the bacterial cell membrane at an atomic level. frontiersin.org This technique is particularly well-suited for studying membrane proteins and their interactions within a lipid bilayer environment, which is often crucial for maintaining their native-like structures. researchgate.net Research has demonstrated that subtilin binds to pyrophosphate moieties, a key component of cell wall precursors. uni-frankfurt.denih.gov Specifically, ssNMR studies have shown that subtilin forms stable complexes with membrane-associated, pyrophosphate-containing cell wall intermediates like lipid II. nih.gov
These interactions are critical for subtilin's antibacterial activity. nih.gov The binding of the N-terminal lanthionine (B1674491) rings of related lantibiotics to the pyrophosphate group of lipid II creates a "phosphate cage" binding motif, a mechanism also proposed for subtilin. uni-frankfurt.denih.gov Further ssNMR experiments on subtilosin A, another bacteriocin (B1578144) from Bacillus subtilis, support the hypothesis that these peptides become partially buried or inserted into the lipid bilayer. nih.gov This insertion induces conformational changes in the lipid headgroups and disorder within the hydrophobic region of the membrane, providing insight into how subtilin may disrupt membrane integrity. nih.gov
Table 1: Key Findings from Solid-State NMR (ssNMR) Studies on Subtilin and Related Peptides
| Peptide Studied | Key Finding | Significance | Reference(s) |
|---|---|---|---|
| Subtilin | Forms stable complexes with membrane-associated pyrophosphate cell wall intermediates. | Demonstrates a direct interaction with the molecular target, lipid II. | nih.gov |
| Subtilin | Binding to pyrophosphate moieties was demonstrated. | Supports the "phosphate cage" binding motif theory for target recognition. | uni-frankfurt.denih.gov |
| Subtilosin A | Induces conformational changes in lipid headgroups and disorders the hydrophobic core of the bilayer. | Explains the mechanism of membrane perturbation and disruption. | nih.gov |
Fluorescence-based assays are a cornerstone for studying the functional consequences of subtilin's interaction with membranes, namely its ability to induce permeabilization. The fluorescence dequenching or leakage assay is a widely used method to monitor the integrity of lipid vesicles. nih.govresearchgate.net In this assay, a fluorescent dye, such as carboxyfluorescein, is encapsulated within liposomes at a high, self-quenching concentration. nih.gov If a peptide like subtilin forms pores or otherwise disrupts the membrane, the dye leaks out, becomes diluted, and its fluorescence intensity increases, which can be measured over time. nih.govpnas.org
Studies using this technique have revealed that subtilin induces leakage in model membranes in a manner that is dependent on the presence of the cell wall precursor lipid II. nih.gov This finding underscores that lipid II is not just a binding partner but a crucial component for subtilin's pore-forming activity. nih.gov These assays have also been instrumental in comparing the activity of subtilin variants. For instance, N-succinylated subtilin, a naturally occurring variant, is approximately 75-fold less active in inducing membrane leakage than its unmodified counterpart. nih.govacs.org This highlights the critical role of subtilin's N-terminus in its antimicrobial function. nih.gov
Mass Spectrometry-Based Characterization
Mass spectrometry is a fundamental technique for the definitive identification and characterization of peptides like subtilin.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive method widely used for determining the molecular mass of peptides and proteins. prottech.com In subtilin research, MALDI-TOF MS is routinely used to identify the peptide in crude or purified fractions from Bacillus subtilis cultures. asm.orgpnas.org This technique has been successfully applied to identify a novel class I bacteriocin, Subtilin L-Q11, by determining its precise molecular mass of 3,552.9 Da. nih.govfrontiersin.org
MALDI-TOF MS analysis of culture supernatants from B. subtilis ATCC 6633 has also been used to differentiate between various lipopeptides the strain produces, such as surfactin (B1297464) and mycosubtilin (B72517), based on their distinct mass-to-charge ratios. pnas.org Furthermore, the method can identify different forms of subtilin, including isoforms that are succinylated, which have a higher mass. asm.org The masses of tryptic digest fragments of proteins can also be measured by MALDI-TOF MS and searched against databases to definitively identify a protein. jmb.or.krjmb.or.kr
Table 2: Molecular Mass Determination of Subtilin Variants by MALDI-TOF MS
| Peptide / Variant | Producing Strain | Determined Molecular Mass (Da) | Reference(s) |
|---|---|---|---|
| Subtilin L-Q11 | Bacillus subtilis L-Q11 | 3,552.9 | nih.govfrontiersin.org |
| Mycosubtilin isoforms | B. subtilis ATCC6633 | 1,109.9, 1,123.9 (as alkali adducts) | pnas.org |
| Entianin (B1576715) | B. subtilis DSM 15029T | 28 Da greater than subtilin | asm.org |
Chromatographic Separations for Purification and Quantification
Chromatographic techniques are essential for isolating subtilin from the complex mixture of proteins and peptides secreted by Bacillus subtilis and for its subsequent quantification.
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the method of choice for the final purification steps of subtilin. asm.orgnih.govfrontiersin.org This technique separates molecules based on their hydrophobicity. In a typical purification scheme, subtilin-containing supernatant from a B. subtilis culture is first subjected to preliminary purification steps like salt precipitation and other chromatography methods such as cation exchange or gel filtration. nih.govfrontiersin.orgresearchgate.net The active fractions are then loaded onto an RP-HPLC column. nih.govfrontiersin.org
The elution of subtilin is monitored by UV absorbance, and fractions corresponding to specific peaks are collected. asm.orgnih.gov The antimicrobial activity of these fractions is then tested to identify the pure subtilin. nih.govresearchgate.net Beyond purification, HPLC is also a powerful tool for quantification. By creating a standard curve using a purified subtilin solution of known concentration, the amount of subtilin in an unknown sample can be determined by measuring the peak area in the chromatogram. asm.org This allows for the precise quantification of different subtilin-like lantibiotics and their variants produced by various B. subtilis strains. asm.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Subtilin |
| N-succinylated subtilin |
| Lipid II |
| Carboxyfluorescein |
| Surfactin |
| Mycosubtilin |
| Entianin |
| S-entianin |
| Subtilosin A |
| Lanthionine |
| Dehydroalanine (B155165) |
| Dehydrobutyrine |
| Tryptophan |
| Sodium 2-mercaptoethanesulfonate |
| Trifluoroacetic acid |
| Acetonitrile |
| α-cyano-4-hydroxycinnamic acid |
| Sodium chloride |
| Tris |
| Ethylene diamine tetraacetic acid (EDTA) |
| Tween 20 |
| Tween 80 |
Genetic and Reporter Assays for Biosynthesis and Regulation Studies
Genetic and reporter assays are fundamental tools for dissecting the complex regulatory networks that govern subtilin production. These methods allow researchers to monitor gene expression and the influence of various factors on the subtilin biosynthesis gene cluster.
Microtiter Plate-Based Autoinduction Bioassays
A key breakthrough in subtilin research was the development of a microtiter plate-based autoinduction bioassay. asm.orgscielo.brresearchgate.net This quantitative and chromogenic assay utilizes a reporter strain of Bacillus subtilis that carries a fusion of the subtilin structural gene promoter (PspaS) to a reporter gene, such as lacZ (encoding β-galactosidase). asm.orgresearchgate.net The presence of subtilin or subtilin-like lantibiotics in a sample induces the PspaS promoter, leading to the expression of β-galactosidase. The activity of this enzyme can then be easily quantified by the color change of a chromogenic substrate, such as X-gal. asm.org This high-throughput method has proven invaluable for:
Detecting subtilin production: It allows for the rapid screening of bacterial strains for their ability to produce subtilin. asm.orgscielo.br
Identifying new lantibiotics: The assay's specificity for subtilin-like autoinducers led to the discovery of the novel lantibiotic entianin. asm.orgresearchgate.net
Quantifying autoinduction activity: The assay can be used to determine the specific autoinduction capacity of purified lantibiotics and their variants. asm.orgasm.org
The development of this bioassay has streamlined the process of studying subtilin autoinduction, providing a sensitive and efficient tool for researchers. scielo.brresearchgate.net
Promoter Activity Monitoring (e.g., PpsdA-lux, β-galactosidase Fusions)
To investigate the transcriptional regulation of the subtilin gene cluster, researchers have extensively used promoter-reporter fusions. These constructs link the promoters of various genes within the spa locus (e.g., spaB, spaS, spaI) to reporter genes like lacZ (β-galactosidase) or lux (luciferase). researchgate.netresearchgate.netnih.govnih.gov By measuring the expression of the reporter gene, the activity of the specific promoter can be monitored under different conditions.
Key findings from these studies include:
Identification of multiple promoters: Primer extension experiments and reporter fusions have confirmed the existence of at least three independent promoters within the subtilin gene cluster, preceding the spaB, spaS, and spaI genes. researchgate.netnih.gov
Autoinduction and regulation: The expression of these promoters is dependent on the presence of both subtilin itself and the two-component regulatory system SpaRK, demonstrating a quorum-sensing-based autoinduction mechanism. researchgate.netnih.gov Expression typically initiates in the mid-exponential growth phase and peaks as the culture enters the stationary phase. researchgate.netnih.gov
Influence of regulatory proteins: The use of these fusions in various mutant strains has revealed the roles of global regulators like AbrB and the alternative sigma factor SigH in controlling subtilin biosynthesis. researchgate.netnih.govresearchgate.net For instance, deletion of abrB significantly increases subtilin production. researchgate.netnih.gov
"Online" monitoring: By integrating a subtilin-producing system and a subtilin-reporting system (like PpsdA-lux) into a single strain, "online" reporter strains have been created to continuously monitor the dynamics of subtilin biosynthesis. researchgate.netnih.govqucosa.de
| Promoter | Reporter Gene | Organism | Key Findings | References |
|---|---|---|---|---|
| PspaS | lacZ | B. subtilis | Used in microtiter plate-based autoinduction bioassays; demonstrated autoinduction by subtilin. | asm.orgresearchgate.net |
| PspaB, PspaI, PspaR, Pspa S | luxABCDE | B. subtilis W168 | Revealed basal expression of spa genes and control by SpaRK; showed strong repression by AbrB. | nih.govresearchgate.net |
| PpsdA | lux | B. subtilis | Developed as an "online" reporter system to monitor subtilin biosynthesis dynamics. | researchgate.netqucosa.deasm.org |
| spaB, spaS, spaI | lacZ | B. subtilis | Confirmed three independent promoters; showed dependence on SpaRK and subtilin for expression. | researchgate.netnih.gov |
| aprE | lacZ | B. subtilis | Monitored transcriptional control of subtilisin expression, which is also influenced by sporulation and regulatory factors. | researchgate.net |
Biophysical Methods for Membrane and Protein Interaction Studies
Understanding the molecular interactions of subtilin with bacterial membranes and its own immunity proteins is crucial to deciphering its mechanism of action. A range of biophysical techniques has been employed to probe these interactions at a molecular level.
Lipid Bilayer Interaction Studies
The primary target of subtilin is the bacterial cytoplasmic membrane. Various biophysical methods have been utilized to study the interaction of subtilin with lipid bilayers, often using model membrane systems like liposomes. nih.govmdpi.com
Fluorescence Leakage Assays: These assays, using fluorescent dyes like carboxyfluorescein, have demonstrated that subtilin can permeabilize lipid membranes, and this activity is dependent on the presence of the cell wall precursor lipid II. nih.gov This indicates that lipid II acts as a docking molecule for subtilin on the membrane.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR has been instrumental in showing that subtilin forms complexes with pyrophosphate-containing molecules in the membrane, such as the cell wall precursor lipid II and geranylgeranyl pyrophosphate. nih.gov This technique provides detailed structural information about the interaction interface.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR has been used to study the interactions of related antimicrobial peptides with phospholipids, revealing changes in membrane fluidity and the nature of the interactions between the peptide and the lipid headgroups and alkyl chains. researchgate.net
These studies collectively show that subtilin's interaction with the membrane is a multi-step process involving initial binding to lipid II, followed by membrane insertion and pore formation.
Cross-linking Experiments for Protein-Protein Interactions
To investigate the direct physical interactions between subtilin and other proteins, particularly its immunity protein SpaI, researchers have turned to cross-linking experiments. asm.orgnih.govspringernature.com In this approach, a chemical cross-linking agent is used to covalently link proteins that are in close proximity. The resulting cross-linked complexes can then be identified and analyzed, providing evidence of a direct interaction. nih.govspringernature.com
While direct physical interaction between SpaI and subtilin was initially difficult to demonstrate using methods like NMR spectroscopy, cross-linking studies, in conjunction with other biophysical techniques, have provided evidence for this interaction. asm.org For instance, Laser-Induced Liquid Bead Ion Desorption (LILBID) mass spectrometry, a sensitive biophysical tool, has shown that subtilin interacts with SpaI monomers. asm.org These in vitro findings are crucial for understanding the mechanism of self-immunity in subtilin-producing bacteria. asm.org
Computational and Modeling Approaches
In recent years, computational and modeling approaches have become increasingly important in subtilin research, complementing experimental data and providing deeper insights into its structure-function relationships. researchgate.netpnas.orgjuniperpublishers.comnih.govplos.org
Homology Modeling: The three-dimensional structure of proteins related to subtilin biosynthesis and immunity, for which experimental structures are not available, can be predicted using homology modeling. researchgate.netjuniperpublishers.com This involves using the known structure of a homologous protein as a template. juniperpublishers.com
Molecular Docking: This computational technique is used to predict the preferred orientation of one molecule when it binds to another to form a stable complex. researchgate.net It has been used to study the interaction of substrates with enzymes like subtilisin. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of subtilin and related proteins over time. plos.orgmdpi.com These simulations have been used to investigate the interaction of peptides with lipid bilayers, revealing details about their penetration and orientation within the membrane. mdpi.comnih.gov
Structure-Based Computational Models: By combining structural information with mean-field theory, computational models can be developed to predict which amino acid residues are tolerant to mutations, thereby guiding protein engineering efforts. pnas.org
Stochastic Hybrid Systems for Genetic Network Modeling
The regulation of subtilin biosynthesis in Bacillus subtilis is a complex process involving both continuous molecular concentration changes and discrete gene activation events. berkeley.edu To capture this dual nature, researchers have employed Stochastic Hybrid Systems (SHS) as a powerful modeling framework. berkeley.eduresearchgate.net This approach is particularly well-suited for biological systems where the low number of participating molecules can lead to significant random fluctuations, making purely deterministic models less accurate. berkeley.eduroyalsocietypublishing.org The SHS formalism allows for a more realistic and complete description of the time-dependent behavior of the biochemical system governing subtilin production. researchgate.net
The core of the subtilin production network is the spa gene cluster, which includes four primary transcriptional units: spaS (encoding the subtilin prepeptide), spaBTC (for post-translational modification and transport), spaIFEG (conferring immunity), and spaRK (for regulation). researchgate.netwhiterose.ac.uknih.gov The production is controlled by a sophisticated regulatory and auto-induction circuit. berkeley.eduresearchgate.net The process is initiated under conditions of environmental stress, such as nutrient scarcity. berkeley.eduimag.fr This stress triggers the production of the sigma factor SigH, which in turn activates the expression of the spaRK genes. berkeley.edunih.gov The resulting SpaR and SpaK proteins form a two-component regulatory system. imag.frnih.gov The membrane-bound SpaK protein senses extracellular subtilin, activating the SpaR protein, which then promotes the expression of the subtilin biosynthesis and immunity genes, creating a positive feedback loop. berkeley.eduimag.frnih.gov
In the SHS model, these biological processes are separated into two distinct but interacting components:
Continuous Dynamics: The concentrations of various proteins and subtilin itself are treated as continuous state variables. berkeley.edu Their production and degradation over time are modeled using systems of differential equations. royalsocietypublishing.org
Discrete Events: The state of the genetic switches, such as the binding and unbinding of transcription factors to gene promoters, are modeled as discrete events. berkeley.eduresearchgate.net These transitions between the 'on' and 'off' states of a gene are governed by probabilistic rules, often represented as a Markov chain. berkeley.eduresearchgate.net
Initial research in this area by Hu et al. proposed a foundational SHS model for the subtilin regulatory network. berkeley.edunih.gov For simplification, their model treated the concentration of the SpaS prepeptide as equivalent to that of mature subtilin and considered the SpaR and SpaK proteins as a single functional unit, SpaRK. berkeley.eduresearchgate.net Other research has explored more complex models with higher dimensionality, such as a system with five variables and four discrete dynamical states. researchgate.netnih.gov However, the high dimensionality of such models can be a bottleneck for statistical analysis, leading to the development of reduced models (e.g., three variables and two states) that are more computationally tractable and can be used to design control strategies to optimize subtilin production. nih.gov
A significant challenge in this field is the identification of model parameters from often sparse and irregularly sampled experimental data. epfl.ch To address this, researchers have developed methods that decouple the parameter identification problem into two sub-problems: 1) estimating the parameters of the genetic regulatory network using gene expression data, and 2) estimating the parameters of the population dynamics based on nutrient levels and population data. nih.govepfl.ch Advanced computational methods, including randomized optimization techniques like Markov Chain Monte Carlo (MCMC) and Genetic Algorithms (GA), have been applied to effectively estimate these parameters. imag.fr
Interactive Data Table: Components of the Subtilin SHS Model
The table below summarizes the key elements of the genetic network and how they are represented within a Stochastic Hybrid System framework.
| Model Component | Description | Modeling Approach |
| Subtilin Concentration | The extracellular concentration of the mature subtilin peptide. | Continuous (Differential Equation) |
| SpaRK Concentration | The concentration of the activated two-component regulatory protein complex. | Continuous (Differential Equation) |
| SigH Concentration | The concentration of the sigma-H transcription factor that initiates the cascade. | Continuous (Differential Equation) |
| spaRK Gene State | The transcriptional state (on/off) of the spaRK operon, controlled by SigH binding. | Discrete (Markov Chain) |
| spaS/BTC/IFEG Gene State | The transcriptional state (on/off) of the biosynthesis and immunity operons, controlled by activated SpaR. | Discrete (Markov Chain) |
| Nutrient Level | Environmental signal that influences the production of SigH. | Continuous Input/Variable |
Comparative Genomics and Evolutionary Perspectives of Lantibiotics with Focus on Subtilin
Phylogenetic Relationships within Lantibiotic Subclasses
Lantibiotics are categorized into different classes based on the enzymes responsible for their post-translational modifications. nih.gov Subtilin belongs to Class I, where the dehydration of serine and threonine residues is catalyzed by a LanB enzyme, and the subsequent cyclization to form lanthionine (B1674491) and methyllanthionine bridges is carried out by a LanC cyclase. pnas.orgnih.gov
Phylogenetic analyses of LanC enzymes have revealed that they have evolved independently in different phyla, with limited evidence of horizontal gene transfer between phyla. pnas.org Within Class I lantibiotics, subgroups have been identified based on structural similarities and precursor peptide sequences. annualreviews.org Subtilin is part of the nisin-like subgroup, which also includes nisin, a widely used food preservative. pnas.organnualreviews.org Despite having identical ring topologies, nisin and subtilin are produced by different organisms and their LanC enzymes, while clustering together, show distinct evolutionary paths. pnas.org
The evolutionary relationships between lantibiotics become clearer when considering the entire biosynthetic gene clusters. annualreviews.org This broader view allows for a more robust classification that reflects evolutionary history rather than just structural or functional similarities. annualreviews.org For instance, the nisin and subtilin gene clusters share a high degree of homology, indicating a common evolutionary ancestor. nih.gov
Table 1: Phylogenetic Grouping of Selected Class I Lantibiotics
| Lantibiotic | Subgroup | Producing Organism | Key Phylogenetic Feature |
| Subtilin | Nisin-like | Bacillus subtilis | Closely related LanC enzyme and gene cluster to nisin. pnas.orgnih.gov |
| Nisin | Nisin-like | Lactococcus lactis | Shares identical ring topology with subtilin. pnas.org |
| Epidermin | Epidermin-like | Staphylococcus epidermidis | LanC enzymes cluster separately from the nisin-like group. pnas.org |
| Pep5 | Pep5-like | Staphylococcus epidermidis | Represents another distinct phylogenetic branch within Class I. pnas.org |
| Ericin | Nisin-like | Bacillus subtilis | Gene cluster shows high homology to the subtilin cluster. nih.gov |
Conservation and Divergence of Lantibiotic Gene Clusters
The gene clusters responsible for lantibiotic biosynthesis typically include the structural gene for the precursor peptide (e.g., spaS for subtilin), genes for modification enzymes (spaB and spaC), a transporter (spaT), and genes for regulation and immunity. researchgate.netnih.gov Comparative analysis of these clusters reveals both conserved core components and regions of divergence, providing insights into their evolutionary trajectories.
The gene clusters for subtilin and nisin exhibit significant conservation in their organization and the sequences of their core biosynthetic genes (lanA, lanB, lanC). researchgate.netnih.gov For example, the spaB and spaC genes of Bacillus subtilis are homologous to nisB and nisC of Lactococcus lactis, respectively. nih.gov This conservation underscores a shared evolutionary origin for the biosynthetic machinery of these two lantibiotics.
However, divergence is also evident. The ericin gene cluster in Bacillus subtilis A1/3, while highly homologous to the subtilin cluster, features a duplication of the subtilin-like structural gene, resulting in the production of two distinct lantibiotics, ericin S and ericin A. nih.gov This duplication event highlights a mechanism for the diversification of lantibiotic structures. Furthermore, comparisons between the subtilosin gene clusters in different Bacillus subtilis subspecies have shown varying degrees of conservation, with the genes for modification machinery being more conserved than those for immunity proteins, suggesting incipient evolutionary divergence. asm.org
Table 2: Comparison of Subtilin and Nisin Biosynthetic Gene Clusters
| Gene | Function in Subtilin Cluster (spa) | Homolog in Nisin Cluster (nis) | Conservation Level |
| spaA/S | Precursor Peptide | nisA | High (structural gene) researchgate.net |
| spaB | Dehydratase | nisB | High (modification enzyme) researchgate.netnih.gov |
| spaC | Cyclase | nisC | High (modification enzyme) researchgate.netnih.gov |
| spaT | Transporter | nisT | Moderate researchgate.netnih.gov |
| spaR | Response Regulator | nisR | Moderate (regulatory gene) researchgate.net |
| spaK | Histidine Kinase | nisK | Moderate (regulatory gene) researchgate.net |
| spaI | Immunity | nisI | Variable researchgate.net |
| spaFEG | ABC Transporter (Immunity) | nisFEG | Variable researchgate.net |
Evolutionary Dynamics of Post-Translational Modification Machinery
The enzymes responsible for the post-translational modification (PTM) of lantibiotics are central to their structural and functional diversity. The evolution of this machinery, particularly the LanB dehydratases and LanC cyclases for Class I lantibiotics like subtilin, is a key area of study.
Phylogenetic analyses suggest that LanB and LanC enzymes have largely co-evolved, meaning that the genes for these two enzymes within a single biosynthetic cluster have evolved together. pnas.org This co-evolution is likely driven by the need for the cyclase to recognize and correctly process the modified precursor peptide produced by the dehydratase.
However, the evolutionary history is not always straightforward. While LanC enzymes from different bacterial phyla appear to have evolved independently, there are instances where the phylogeny of the LanC enzyme does not perfectly align with the structural class of the final lantibiotic product. pnas.org This suggests that the precursor peptide sequence itself plays a significant role in determining the final ring topology, and that the PTM machinery may have a degree of plasticity.
The modular nature of the PTM enzymes has likely facilitated the evolution of new lantibiotic structures. The separation of dehydration and cyclization functions into two distinct enzymes (LanB and LanC) in Class I lantibiotics may have allowed for greater evolutionary flexibility compared to the single LanM enzyme in Class II, which performs both functions. pnas.org
Adaptation and Diversification of Lantibiotic Structures and Biological Functions
The structural diversity of lantibiotics is a direct result of evolutionary pressures that have driven the adaptation and diversification of their functions. royalsocietypublishing.org While many lantibiotics, including subtilin, are known for their antimicrobial activity, some have evolved other biological roles, such as signaling or morphogenesis. nih.gov
The evolution of new lantibiotic structures can occur through various mechanisms. Gene duplication, as seen in the ericin cluster, can lead to the generation of novel peptides. nih.gov Point mutations in the structural gene can alter the amino acid sequence of the precursor peptide, leading to changes in the final modified structure. For example, the subtilin variant, ericin S, has an amino acid substitution that alters its sensitivity to certain proteases. nih.gov
The adaptation of lantibiotic function is often linked to the evolution of resistance in target organisms. royalsocietypublishing.org The constant evolutionary "arms race" between the lantibiotic producer and its competitors drives the selection of novel lantibiotic structures with improved or altered antimicrobial activity. This is supported by the observation that lanthipeptides that have evolved novel features more recently may be more effective against target species that have had less time to develop resistance. royalsocietypublishing.org
The diversification of biological function is also evident. While the primary role of many lantibiotics is antimicrobial, the discovery of lanthipeptides involved in processes like biofilm formation suggests that these molecules have been co-opted for different purposes throughout their evolutionary history. nih.govbiorxiv.org This functional diversification is a testament to the versatility of the lantibiotic scaffold and the evolutionary adaptability of their biosynthetic pathways.
Future Directions and Emerging Research Opportunities in Lantibiotic Subtilin Science
Advancements in High-Throughput Screening and Analytical Methodologies
Progress in subtilin research, from the discovery of novel variants to the optimization of production, is critically dependent on the development of robust, sensitive, and rapid screening and analytical tools. Recent advancements in these areas are accelerating the pace of discovery and engineering in lantibiotic science.
High-Throughput Screening (HTS) Platforms
Traditional methods for screening for antimicrobial production, such as agar (B569324) diffusion assays, are low-throughput and labor-intensive, making them unsuitable for screening the large mutant libraries generated during directed evolution or for extensive environmental isolate screening. To overcome this, HTS strategies are being developed, with a particular focus on whole-cell biosensors.
A key advancement is the use of reporter systems based on subtilin's own autoinduction mechanism. By fusing the subtilin-responsive promoter (e.g., PspaI or PspaS) to a reporter gene such as lacZ (encoding β-galactosidase) or lux (encoding luciferase), researchers have created B. subtilis strains that produce a measurable signal specifically in the presence of subtilin. These biosensor strains can be used in microtiter plate formats to rapidly screen thousands of colonies or culture supernatants. A high signal indicates a high concentration of active subtilin, allowing for the efficient identification of:
High-producing natural isolates.
Genetically engineered strains with enhanced subtilin yields.
Novel subtilin variants with improved autoinduction (and potentially antimicrobial) capabilities.
Furthermore, coupling these fluorescent or luminescent reporter systems with fluorescence-activated cell sorting (FACS) offers an even more powerful HTS platform, enabling the sorting of millions of individual cells based on their production levels.
Advanced Analytical Methodologies
Precise characterization and quantification of subtilin and its variants require sophisticated analytical techniques. The standard workflow for subtilin analysis has been significantly refined by advancements in chromatography and mass spectrometry.
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) remains the gold standard for the purification and quantification of subtilin. Modern HPLC systems with high-resolution columns allow for the efficient separation of subtilin from other components in the culture supernatant and, crucially, the separation of its different forms, such as the active subtilin and the less active N-succinylated subtilin. Quantitative HPLC assays are essential for accurately determining production yields in fermentation optimization studies.
Mass Spectrometry (MS): Mass spectrometry is indispensable for the structural elucidation of subtilin. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is routinely used for the rapid and accurate determination of the molecular mass of the mature peptide, confirming its identity and detecting modifications. For more detailed structural analysis, tandem mass spectrometry (MS/MS) is employed. Following fragmentation of the peptide, MS/MS analysis can help determine the amino acid sequence and, importantly, pinpoint the locations of the characteristic lanthionine (B1674491) bridges and other post-translational modifications.
Emerging Biosensor-based Detection: Looking forward, the development of dedicated biosensors for the real-time detection of subtilin is a promising area. While still largely in the research phase for specific lantibiotics, technologies based on electrochemical, optical, or aptamer-based recognition could provide methods for instant quantification of subtilin in complex samples without the need for extensive sample preparation and chromatographic separation. Such tools would be invaluable for online monitoring of fermentation processes and for rapid quality control.
Table 7: Modern Screening and Analytical Techniques in Subtilin Research
| Technique | Application | Key Advantage |
| Whole-Cell Reporter Assays | High-throughput screening of mutant libraries and natural isolates for subtilin production. | Enables rapid, semi-quantitative screening of thousands of samples simultaneously. |
| RP-HPLC | Purification and precise quantification of subtilin and its variants. | High resolution for separating closely related molecular forms; established method for accurate quantification. |
| MALDI-TOF MS | Rapid determination of the molecular weight of subtilin and its variants. | High speed and accuracy for mass determination, ideal for verifying product identity. |
| Tandem MS (MS/MS) | Detailed structural characterization, including amino acid sequencing and localization of PTMs. | Provides definitive structural information essential for characterizing novel variants. |
These advancing methodologies are creating a powerful toolkit that enables a deeper and more efficient investigation into the science of subtilin, from fundamental discovery to applied bioengineering.
Q & A
Q. What are the core genetic determinants regulating subtilin biosynthesis in Bacillus subtilis?
Subtilin production is controlled by the spaRK two-component regulatory system, where SpaK (histidine kinase) detects environmental signals and phosphorylates SpaR (response regulator) to activate subtilin operon transcription . Additional essential genes include spaS (structural gene), spaB, spaT, and spaC (modification/transport genes) . Methodological confirmation involves gene knockout studies complemented with HPLC-based subtilin quantification .
Q. What methodologies are appropriate for detecting subtilin in bacterial cultures?
Subtilin can be quantified using agar diffusion bioassays against sensitive strains (e.g., Micrococcus luteus) and validated via HPLC or MALDI-TOF mass spectrometry to distinguish between subtilin isoforms (e.g., succinylated vs. unmodified forms) . For genetic confirmation, RT-PCR of spa operon genes during late-log growth phases is recommended .
Q. How do researchers ensure reproducibility in subtilin activity assays across experimental conditions?
Standardize growth media (e.g., modified Landy medium), pH control (pH 6.5–7.0), and aeration conditions. Include internal controls like nisin for cross-lantibiotic activity comparisons. Address batch-to-batch variability using LC-MS to quantify subtilin purity .
Advanced Research Questions
Q. What experimental approaches validate the role of specific genes in subtilin self-immunity?
(i) Construct spaIFEG deletion mutants and assess subtilin sensitivity via spot assays. (ii) Overexpress spaIFEG in heterologous hosts (e.g., E. coli) and measure ATP-dependent efflux of subtilin . (iii) Use fluorescence polarization assays to study SpaI-mediated immunity protein interactions .
Q. How can researchers resolve discrepancies in subtilin bioactivity data caused by structural modifications?
Succinylation at glutamic acid residues reduces antimicrobial activity. Employ genetic strategies (e.g., abrB deletions) to minimize non-enzymatic modifications . Structural confirmation requires tandem MS/MS and NMR to map post-translational modifications .
Q. What structural biology techniques elucidate subtilin’s interaction with lipid II?
Use cryo-EM to resolve subtilin-lipid II complexes in model membranes. Complementary approaches include surface plasmon resonance (SPR) for binding kinetics and molecular dynamics simulations to predict pore-formation mechanisms .
Q. How can transcriptomic and proteomic data be integrated to model subtilin biosynthesis dynamics?
Perform RNA-seq during growth phases to identify regulatory nodes (e.g., CodY, AbrB). Validate with targeted proteomics (SRM-MS) of Spa proteins. Systems biology tools like kinetic flux profiling can map metabolic trade-offs during subtilin production .
Q. What strategies address regulatory bottlenecks in subtilin yield optimization?
(i) Engineer constitutive promoters (e.g., Pveg) to override quorum-sensing limitations. (ii) Use CRISPRi to downregulate AbrB, a repressor of subtilin genes. (iii) Co-express thioredoxin to reduce oxidative stress during high-density fermentation .
Q. How to evaluate subtilin’s ecological role in microbial community interactions?
Design dual-species co-culture assays (e.g., B. subtilis with Staphylococcus aureus) with spatial partitioning. Metabolomic profiling (GC-MS) and live-cell imaging can track subtilin-mediated inhibition and interspecies signaling .
Q. What quality control measures are critical for recombinant subtilin analogs?
Confirm lanthionine bridges via Edman degradation and disulfide bond mapping. Assess stability under physiological conditions (e.g., simulated gastric fluid) and compare bioactivity spectra using checkerboard assays with conventional antibiotics .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
